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Compound of Interest

Compound Name: Pyridafol

Cat. No.: B1214434 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Pyridafol, with the Chemical Abstracts Service (CAS) registry number 40020-01-7, is a

pyridazine derivative primarily recognized for its potent herbicidal activity. It is the principal

phytotoxic metabolite of the herbicide Pyridate.[1] This technical guide provides a

comprehensive overview of Pyridafol, consolidating available data on its chemical and

physical properties, mechanism of action, synthesis, analytical methodologies, and

toxicological profile. The information is intended to serve as a foundational resource for

researchers, scientists, and professionals in drug development who may encounter this

molecule.

Chemical and Physical Properties
Pyridafol is a white to off-white powder.[2] A summary of its key chemical and physical

properties is presented in Table 1.
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Property Value Reference(s)

CAS Number 40020-01-7 [2]

Molecular Formula C₁₀H₇ClN₂O [2]

Molecular Weight 206.63 g/mol [2]

IUPAC Name 6-chloro-3-phenylpyridazin-4-ol [3]

Synonyms

6-Chloro-3-phenyl-4-

pyridazinol, CL 9673 , 3-

Chloro-5-hydroxy-6-

phenylpyridazine

[2][4][5]

Appearance White to off-white powder [2]

Melting Point 214-216 °C [6]

Solubility

Soluble in acetonitrile or

DMSO. Slightly soluble in

water (1 mg/ml).[2]

[2]

InChI Key
ZUSHSDOEVHPTCU-

UHFFFAOYSA-N
[2]

Synthesis
The commercial synthesis of Pyridafol typically involves a multi-step process. One common

route starts with 3-chloro-5-methoxy-6-phenylpyridazine, which then undergoes demethylation

and hydrolysis to yield the final product, Pyridafol.[7]

A generalized workflow for the synthesis is depicted below.
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Figure 1: Generalized synthesis workflow for Pyridafol.

Mechanism of Action
Herbicidal Activity: Inhibition of Photosystem II
The primary and well-established mechanism of action of Pyridafol is the inhibition of

photosynthetic electron transport at the photosystem II (PSII) receptor site in plants.[2][8] It

functions by blocking the amino acid histidine 215 at the QB-binding site on the D1 protein of

the PSII reaction center. This disruption of electron flow ultimately leads to the death of the

plant.

The signaling pathway of Pyridafol's inhibitory action on photosystem II is illustrated in the

following diagram.
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Figure 2: Pyridafol's inhibition of electron transport in Photosystem II.

Activity in Non-Target Organisms
Data on the pharmacological effects of Pyridafol in mammalian systems is limited. However,

the broader class of pyridazine and pyridazinone derivatives has been reported to exhibit a

wide range of biological activities, including analgesic, anti-inflammatory, antimicrobial, and

antihypertensive properties.[1] It is important to note that these are general characteristics of

the chemical class and have not been specifically demonstrated for Pyridafol.

Analytical Methodologies
The detection and quantification of Pyridafol are crucial for environmental monitoring and

residue analysis. The most common and effective technique is Liquid Chromatography-Mass

Spectrometry (LC-MS/MS).[1] A typical workflow for the analysis of Pyridafol in soil or plant

matrices is outlined below.
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Figure 3: A typical workflow for the analysis of Pyridafol.

Toxicological Profile
The toxicological data for Pyridafol is primarily from studies related to its use as a herbicide. A

summary of the available data is presented in Table 2.
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Endpoint Result Reference(s)

Acute Oral Toxicity (Rat LD₅₀) > 2000 mg/kg [9]

Genotoxicity (Bacterial

Reverse Mutation Assay)
Negative [10]

Carcinogenicity No data found [2]

Endocrine Disruption No data found [2]

Reproductive/Developmental

Toxicity
No data found [2]

Neurotoxicity No data found [2]

Skin/Eye Irritation No data found [2]

Aquatic Toxicity (Fish, 96h

LC₅₀)

20 mg/L (Oncorhynchus

mykiss)
[6]

Aquatic Toxicity (Daphnia, 48h

EC₅₀)
26.1 mg/L [6]

Aquatic Toxicity (Algae, 72h

EC₅₀)
4.93 mg/L [6]

Experimental Protocols
Detailed experimental protocols for key toxicological assessments are provided below, based

on standard OECD guidelines.

Bacterial Reverse Mutation Assay (Ames Test)
This test is performed to assess the mutagenic potential of a substance.

Principle: The assay uses amino acid-requiring strains of Salmonella typhimurium and

Escherichia coli to detect point mutations which restore the functional capability of the

bacteria to synthesize an essential amino acid.

Test Strains: A minimum of five strains are typically used, including S. typhimurium TA1535,

TA1537, TA98, and TA100, and E. coli WP2 uvrA.
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Methodology:

The test substance is dissolved in a suitable solvent (e.g., DMSO).

The test substance, bacterial culture, and, if required, a metabolic activation system (S9

mix) are combined.

The mixture is added to a minimal agar medium lacking the required amino acid.

Plates are incubated for 48-72 hours.

The number of revertant colonies is counted.

Evaluation: A substance is considered mutagenic if it causes a dose-dependent increase in

the number of revertant colonies.

Acute Oral Toxicity (LD₅₀) in Rats
This study provides information on the health hazards likely to arise from a single oral exposure

to a substance.

Principle: A single dose of the test substance is administered orally to a group of

experimental animals.

Test Animals: Typically, young adult rats of a standard laboratory strain are used.

Methodology:

Animals are fasted prior to dosing.

The test substance, suspended or dissolved in a suitable vehicle, is administered by

gavage.

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for

at least 14 days.

A necropsy is performed on all animals at the end of the study.

Evaluation: The LD₅₀ (the dose causing mortality in 50% of the animals) is calculated.
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Aquatic Toxicity Testing
Principle: Fish are exposed to the test substance in a static or semi-static system for 96

hours.

Test Species: Commonly used species include Rainbow trout (Oncorhynchus mykiss) or

Zebrafish (Danio rerio).

Methodology:

A range of concentrations of the test substance are prepared in water.

Fish are introduced to the test solutions and a control group.

Mortality and sublethal effects are observed at 24, 48, 72, and 96 hours.

Evaluation: The LC₅₀ (the concentration causing mortality in 50% of the fish) is determined.

Principle:Daphnia magna are exposed to the test substance for 48 hours.

Methodology:

A series of test concentrations are prepared.

Young daphnids (<24 hours old) are exposed to the test solutions.

Immobilisation is recorded at 24 and 48 hours.

Evaluation: The EC₅₀ (the concentration causing immobilisation in 50% of the daphnids) is

calculated.

Principle: The effect of the test substance on the growth of a freshwater green alga is

determined over 72 hours.

Test Species: A common test species is Pseudokirchneriella subcapitata.

Methodology:
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Exponentially growing algal cultures are exposed to a range of concentrations of the test

substance.

The cultures are incubated under standard conditions of light and temperature.

Algal growth is measured at 24, 48, and 72 hours.

Evaluation: The EC₅₀ (the concentration causing a 50% reduction in algal growth) is

calculated.

Environmental Fate
Pyridafol is the primary and major environmental transformation product of the herbicide

pyridate, formed through rapid hydrolysis. Its persistence in the environment is variable. In

laboratory soil studies, it is considered non-persistent with a half-life (DT₅₀) of approximately

2.2 days, while field studies have shown moderate persistence with a DT₅₀ of up to 97 days.

Due to its high water solubility, it is considered moderately mobile in soil.

Conclusion
Pyridafol (CAS 40020-01-7) is a well-characterized herbicide with a specific mechanism of

action involving the inhibition of photosystem II in plants. Its toxicological profile, particularly in

aquatic organisms, is of note for environmental risk assessment. For researchers and drug

development professionals, the available data indicates a lack of significant genotoxic potential

in bacterial systems. However, there is a notable absence of in-depth pharmacological studies

in mammalian systems to explore any potential therapeutic applications. The information on the

broader class of pyridazine derivatives suggests a potential for diverse biological activities, but

this remains to be investigated for Pyridafol itself. This guide provides a solid foundation of the

known properties and toxicological endpoints of Pyridafol, which is essential for any further

research or development involving this compound.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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